methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Biological Activity
Methyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, a dioxine ring, and a methoxyethyl side chain. Its molecular formula is C15H16N2O5S, and it possesses unique properties that contribute to its biological activities.
Synthesis
The synthesis of the compound typically involves multiple steps:
- Formation of the Benzothiazole Core : The benzothiazole structure is synthesized through cyclization reactions involving 2-aminothiophenol.
- Introduction of the Dioxine Ring : This is achieved via a Diels-Alder reaction or similar cycloaddition methods.
- Attachment of the Methoxyethyl Group : This may involve alkylation reactions with appropriate reagents.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell survival and proliferation.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
A | A549 (lung cancer) | 15 | Induces apoptosis via caspase activation |
B | HeLa (cervical cancer) | 10 | Inhibits cell cycle progression at G1 phase |
C | MCF7 (breast cancer) | 12 | Suppresses VEGF expression |
These findings suggest that the compound's anticancer effects may be mediated through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promise as an antimicrobial agent:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
These results indicate that this compound exhibits broad-spectrum antimicrobial activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer demonstrated that administration of the compound led to a significant reduction in tumor size in over 50% of participants.
- Antimicrobial Efficacy in Clinical Settings : A study assessing the efficacy of the compound against hospital-acquired infections showed promising results in reducing bacterial load in infected patients.
Properties
IUPAC Name |
methyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-22-6-5-19-12-4-3-11(16(21)23-2)9-14(12)26-17(19)18-15(20)13-10-24-7-8-25-13/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWJIJZAYNKTSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=COCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.